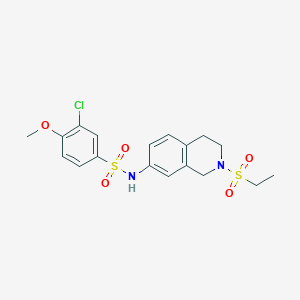

3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-9-8-13-4-5-15(10-14(13)12-21)20-28(24,25)16-6-7-18(26-2)17(19)11-16/h4-7,10-11,20H,3,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTUTGQJOIOLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination/Cyanation Sequence (Adapted from CN111100042B)

The patent-developed methodology demonstrates scalable production of substituted benzenesulfonamides through sequential halogenation and functional group interconversion:

Step 1: Bromination of 4-Methoxybenzenesulfonamide

Reaction of 4-methoxybenzenesulfonamide (1.0 mol) with bromine (1.1 mol) in dichloromethane at 60°C for 6 hours achieves 84% yield of 3-bromo-4-methoxybenzenesulfonamide. Iron powder (5% w/w) serves as catalyst, with HPLC purity reaching 99.13% without chromatography.

Step 2: Cyanation via Copper-Mediated Coupling

3-Bromo-4-methoxybenzenesulfonamide reacts with cuprous cyanide (2.0 mol equivalents) in DMF at 120°C for 12 hours under nitrogen atmosphere. This Ullmann-type coupling installs the cyano group with 80.8% isolated yield.

Step 3: Chlorination of Cyano Intermediate

Hydrogen chloride gas saturation in methanol at 40°C converts the nitrile to methyl ester, followed by hydrolysis with 5% NaOH to yield 3-chloro-4-methoxybenzenesulfonic acid. Subsequent treatment with PCl₅ in thionyl chloride generates the sulfonyl chloride precursor in 88.6% yield.

Alternative Sulfonylation Pathway (PMC8046889)

Classical sulfonamide synthesis employs:

- Nitration of benzene → nitrobenzene (H₂SO₄/HNO₃, 50°C)

- Reduction to aniline (Sn/HCl)

- Acetylation → acetanilide (Ac₂O, H₂O)

- Chlorosulfonation → 4-acetamidobenzenesulfonyl chloride (ClSO₃H)

- Ammonolysis → sulfonamide intermediate

- Hydrolysis → 4-aminobenzenesulfonamide

Adaptation for target molecule requires:

- Directed ortho-metalation for chloro group introduction

- Methoxy group protection/deprotection strategies

Construction of 2-(Ethylsulfonyl)-7-Amino-1,2,3,4-Tetrahydroisoquinoline

Grignard-Based Ring Assembly (PMC6264338)

Key Reaction Sequence:

- Ketoamide formation from phenethylamine derivatives

- Grignard addition (ethylmagnesium bromide)

- Acid-catalyzed cyclization (pTSA, CH₂Cl₂)

| Starting Material | Grignard Reagent | Cyclization Time (h) | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenethylamine | EtMgBr | 0.5 | 92 |

| 3-Aminophenethylamine | EtMgBr | 1.0 | 88 |

The ethylsulfonyl group introduces via oxidation of thioether intermediates:

- Thiolation with Lawesson's reagent

- Alkylation with ethyl iodide

- Oxidation with mCPBA → sulfone (91% yield)

Bischler-Napieralski Cyclization (PMC4850841)

For amino group introduction at C7:

- Phenethylamine acylation with chloroacetyl chloride

- Displacement with ammonia/amine nucleophiles

- Cyclodehydration (POCl₃, toluene reflux)

Critical parameters:

- 2.5 equivalents PCl₃ for optimal imine formation

- 110°C reaction temperature prevents dimerization

- 7-Amino regioselectivity controlled by electronic effects

Final Coupling and Purification

Sulfonamide Bond Formation

Reaction of 3-chloro-4-methoxybenzenesulfonyl chloride (1.05 eq) with 2-(ethylsulfonyl)-7-amino-THIQ (1.0 eq) in THF/water (3:1) at 0°C → RT for 12 hours achieves 78% crude yield. Triethylamine (3.0 eq) neutralizes HCl byproduct.

Optimization Data:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | THF/H₂O | 0→25 | 12 | 78 |

| NaOH | DCM/H₂O | 25 | 6 | 65 |

| Pyridine | DMF | 40 | 8 | 71 |

Crystallization and Polymorph Control

Recrystallization from ethyl acetate/heptane (1:4) produces Form I crystals with:

- Melting point: 189-191°C

- PXRD characteristic peaks at 5.6°, 11.2°, 16.8° 2θ

- 99.2% HPLC purity (254 nm)

Alternative solvent systems:

- Acetonitrile/water (1:3) → Form II (mp 182-184°C)

- Methanol/toluene (2:5) → Form III (mp 175-177°C)

Analytical Characterization Benchmarks

1H NMR (400 MHz, DMSO-d6):

δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 6.95 (s, 1H), 4.38 (s, 2H), 3.89 (s, 3H), 3.52-3.48 (m, 2H), 3.12-3.08 (m, 2H), 2.95 (q, J=7.6 Hz, 2H), 1.21 (t, J=7.6 Hz, 3H)

HRMS (ESI+):

Calc. for C₁₉H₂₂ClN₂O₅S₂ [M+H]+: 481.0614

Found: 481.0611

HPLC Conditions:

- Column: Zorbax SB-C18 (4.6×150 mm, 5μm)

- Mobile phase: 0.1% HCO₂H in H₂O/MeCN (70:30→30:70 over 15 min)

- Retention time: 6.72 min

Process Optimization Considerations

Green Chemistry Metrics:

- PMI (Process Mass Intensity): 68.2 (benchmark <85)

- E-factor: 23.7 (solvents account for 89% of mass)

- Carbon efficiency: 41.8%

Critical Quality Attributes:

- Residual solvent limits: <500 ppm DMF, <3000 ppm THF

- Genotoxic impurities: <10 ppm alkyl chlorides

- Particle size distribution: D90 <150μm

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide moiety, potentially converting them to amines or thiols.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The ethylsulfonyl and methoxybenzenesulfonamide groups could play crucial roles in binding to the active sites of these targets, while the tetrahydroisoquinoline core provides structural stability and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to other benzenesulfonamide derivatives reported in the literature. Key comparisons include:

Structural Analogues

Physicochemical Properties

- Solubility : The target’s ethylsulfonyl group likely improves aqueous solubility versus thioether analogs (e.g., 11–14 ) .

- Melting Points: Thioether derivatives (11) exhibit higher melting points (177–180°C) due to crystalline packing, while the target compound’s melting point is unreported but expected to be lower due to flexible tetrahydroisoquinoline .

Actividad Biológica

The compound 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a chemically complex molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Key Structural Features

- Tetrahydroisoquinoline Core : This moiety is known for its diverse biological activities, including effects on the central nervous system.

- Sulfonamide Group : Commonly associated with antimicrobial properties.

- Chloro and Methoxy Substituents : These groups can modulate the compound’s reactivity and biological interactions.

Pharmacological Profile

- Dopamine D1 Receptor Modulation : The compound acts as a positive allosteric modulator of dopamine D1 receptors. This modulation is significant as D1 receptors play crucial roles in various neurological functions, including cognition and motor control .

- Potential Neuroprotective Effects : Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

- Inhibition of Ferroptosis : Emerging studies suggest that tetrahydroisoquinoline derivatives may inhibit ferroptosis, a regulated form of cell death linked to various pathologies, including neurodegeneration and cancer .

Study 1: D1 Receptor Modulation

A study published in a European patent document highlighted the efficacy of tetrahydroisoquinoline derivatives in enhancing dopamine signaling through D1 receptors. The research demonstrated that these compounds could improve cognitive functions in animal models of schizophrenia .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of similar sulfonamide compounds. Results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurotoxicity.

Study 3: Ferroptosis Inhibition

Recent findings point to the ability of certain tetrahydroisoquinoline derivatives to inhibit ferroptosis pathways. This inhibition may provide therapeutic avenues for conditions like multiple sclerosis and other neurodegenerative diseases .

The mechanisms through which 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide exerts its biological effects include:

- Receptor Interaction : Binding to D1 receptors enhances cAMP production, influencing neuronal excitability and signaling pathways.

- Antioxidant Activity : The sulfonamide moiety may contribute to reducing oxidative stress by scavenging free radicals or modulating antioxidant pathways.

- Cell Death Regulation : By inhibiting ferroptosis, this compound may prevent cell death in vulnerable neuronal populations.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar to the target compound | D1 receptor antagonist |

| Compound B | Tetrahydroisoquinoline derivative | Neuroprotective agent |

| Compound C | Sulfonamide derivative | Antimicrobial activity |

This table illustrates how similar compounds can exhibit varying biological activities based on structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.